Biotin-HPDP: A Technical Guide to Structure, Properties, and Applications in Thiol Biotinylation
Biotin-HPDP: A Technical Guide to Structure, Properties, and Applications in Thiol Biotinylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP), a pivotal reagent for the biotinylation of sulfhydryl groups. This document details its chemical and physical properties, provides structured data for easy reference, outlines key experimental protocols, and visualizes its application in studying protein S-nitrosylation.
Core Chemical and Physical Properties
Biotin-HPDP is a sulfhydryl-reactive biotinylation reagent that enables the labeling of proteins and other molecules containing free thiol groups.[1] Its structure consists of three key components: a biotin moiety for high-affinity binding to avidin or streptavidin, a long spacer arm to minimize steric hindrance, and a pyridyldithiol reactive group that specifically targets sulfhydryls.[2]
The reaction with a free sulfhydryl group results in the formation of a stable disulfide bond, releasing pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to follow the reaction's progress.[3] A significant feature of this linkage is its reversibility; the disulfide bond can be cleaved by reducing agents such as dithiothreitol (DTT), allowing for the recovery of the unmodified protein.[1][3] This characteristic is particularly advantageous for applications involving the purification and subsequent analysis of biotinylated molecules.
Quantitative Data Summary
The following tables summarize the key quantitative properties of Biotin-HPDP.
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₃₇N₅O₃S₃ | [4] |
| Molecular Weight | 539.78 g/mol | [4][5][6] |
| CAS Number | 129179-83-5 | [4][5] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥95% | [6][7] |
| Spacer Arm Length | 29.2 Å | [8] |
| Optimal Reaction pH | 6.5 - 7.5 | [7][8] |
Table 2: Solubility
| Solvent | Concentration | Reference(s) |
| DMSO | ≥ 3 mg/mL | [9] |
| 6 mg/mL | [7] | |
| 20 mg/mL | [6][10] | |
| up to 25 mM | [11] | |
| DMF | 20 mg/mL | [6][10] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [6][10] |
| Water | Insoluble | [7] |
Table 3: Storage Conditions
| Form | Temperature | Duration | Reference(s) |
| Powder | -20°C | 3 years | [4] |
| In Solvent | -80°C | 6 months | [4] |
| -20°C | 1 month | [4] |
Chemical Structure
The structure of Biotin-HPDP is fundamental to its function, featuring a biotin head, a spacer arm, and a thiol-reactive group.
Experimental Protocols
Biotin-HPDP is a cornerstone reagent in the "biotin switch" technique, a widely used method for the detection and identification of S-nitrosylated proteins. S-nitrosylation is a critical post-translational modification involved in nitric oxide (NO) signaling.
General Protein Labeling Protocol
This protocol provides a general procedure for the biotinylation of a protein with free sulfhydryl groups.
Materials:
-
Biotin-HPDP
-
Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Protein sample in a sulfhydryl-free buffer (e.g., PBS, pH 7.2)
-
Reducing agent (e.g., DTT), optional for elution
-
Desalting column
Procedure:
-
Prepare Biotin-HPDP Stock Solution: Dissolve Biotin-HPDP in DMF or DMSO to a final concentration of 4 mM. For example, dissolve 2.2 mg of Biotin-HPDP in 1 mL of DMF.[3]
-
Protein Preparation: Ensure the protein sample is in a sulfhydryl-free buffer at a suitable concentration (e.g., 1-5 mg/mL). If necessary, reduce disulfide bonds to generate free sulfhydryls and remove the reducing agent by dialysis or using a desalting column.
-
Biotinylation Reaction: Add the Biotin-HPDP stock solution to the protein solution. A 10- to 20-fold molar excess of Biotin-HPDP over the protein is a common starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C.
-
Removal of Excess Reagent: Remove non-reacted Biotin-HPDP using a desalting column or dialysis against a suitable buffer.
-
Verification of Biotinylation: The extent of biotinylation can be assessed using methods such as the HABA assay or by Western blot analysis with streptavidin-HRP.
Biotin Switch Technique for Detection of S-Nitrosylated Proteins
This technique allows for the specific labeling of cysteine residues that were originally S-nitrosylated.
Principle: The assay involves three main steps:
-
Blocking: All free sulfhydryl groups in the protein sample are blocked with a non-biotinylated thiol-reactive reagent, typically methyl methanethiosulfonate (MMTS).
-
Reduction: The S-nitrosothiol bonds are selectively reduced to free thiols using ascorbate.
-
Labeling: The newly formed free thiols are then specifically labeled with Biotin-HPDP.
Procedure:
-
Sample Preparation: Lyse cells or tissues in a suitable buffer containing protease inhibitors.
-
Blocking of Free Thiols:
-
Add a final concentration of 20 mM MMTS to the protein lysate.
-
Incubate at 50°C for 20 minutes with frequent vortexing to denature proteins and ensure complete blocking of all free thiols.
-
Precipitate the proteins by adding four volumes of cold acetone and incubating at -20°C for 20 minutes.
-
Pellet the proteins by centrifugation and wash the pellet with 70% acetone to remove excess MMTS.
-
-
Selective Reduction and Biotinylation:
-
Resuspend the protein pellet in a reaction buffer containing 1 mM ascorbate and 1 mM Biotin-HPDP.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Removal of Excess Reagents: Precipitate the proteins with cold acetone as described in step 2 to remove unreacted ascorbate and Biotin-HPDP.
-
Detection of Biotinylated Proteins:
-
Resuspend the final protein pellet in an appropriate buffer.
-
The biotinylated proteins (originally S-nitrosylated) can be detected by Western blotting with an anti-biotin antibody or streptavidin-HRP.
-
Alternatively, biotinylated proteins can be enriched using streptavidin-agarose beads for subsequent identification by mass spectrometry.
-
Visualizing Experimental Workflows and Signaling Pathways
Biotin Switch Technique Workflow
The following diagram illustrates the key steps of the biotin switch technique.
Signaling Pathway: Regulation of NMDA Receptor by S-Nitrosylation
S-nitrosylation is a key physiological mechanism for regulating the activity of the N-methyl-D-aspartate (NMDA) receptor, a critical ion channel in the central nervous system.[12][13] Overactivation of the NMDA receptor can lead to excitotoxicity and neuronal damage. Nitric oxide (NO), produced by neuronal nitric oxide synthase (nNOS), can S-nitrosylate specific cysteine residues on the NMDA receptor subunits (e.g., Cys399 on NR2A), leading to the inhibition of channel activity.[10][13] This represents a negative feedback loop that protects neurons from excessive stimulation.[13] The biotin switch technique, using Biotin-HPDP, has been instrumental in identifying these specific S-nitrosylation sites and elucidating this regulatory pathway.
References
- 1. S-Nitrosylation of the epidermal growth factor receptor: a regulatory mechanism of receptor tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. store.sangon.com [store.sangon.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Biotin-HPDP ≥95% (HPLC) | 129179-83-5 [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
- 8. apexbt.com [apexbt.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Molecular basis of NMDA receptor-coupled ion channel modulation by S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Frontiers | Aberrant protein S-nitrosylation contributes to hyperexcitability-induced synaptic damage in Alzheimer’s disease: Mechanistic insights and potential therapies [frontiersin.org]
- 13. Protein S-nitrosylation as a therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
